

# A Comparative Meta-Analysis of Cagrilintide for Weight Management

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Compound of Interest		
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Copenhagen, Denmark – As the landscape of anti-obesity medications continues to evolve, a comprehensive meta-analysis of clinical trial data for **Cagrilintide**, a long-acting amylin analogue, offers valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of **Cagrilintide**'s performance against other leading weight management therapies, supported by experimental data from key clinical trials.

**Cagrilintide**, developed by Novo Nordisk, operates as an analogue of amylin, a pancreatic hormone that plays a role in satiety. It is being investigated both as a monotherapy and in a fixed-dose combination with the GLP-1 receptor agonist Semaglutide, known as CagriSema.

# Efficacy in Weight Reduction: A Head-to-Head Comparison

Clinical trial data demonstrates that **Cagrilintide**, particularly in combination with Semaglutide, leads to substantial weight loss. The REDEFINE clinical trial program has been pivotal in establishing its efficacy.

In the REDEFINE 1 trial, which enrolled adults with overweight or obesity without type 2 diabetes, the combination of **Cagrilintide** and Semaglutide (CagriSema) resulted in a mean body weight reduction of 20.4% at 68 weeks, compared to a 3.0% reduction with placebo.[1] For adults with type 2 diabetes in the REDEFINE 2 trial, CagriSema led to a 13.7% average weight loss versus 3.4% for placebo over the same period.[1]







As a monotherapy, a phase 3 sub-analysis of the REDEFINE 1 trial showed that once-weekly **Cagrilintide** 2.4 mg resulted in an average 11.8% reduction in body weight compared to 2.3% with placebo after 68 weeks in adults with overweight or obesity without diabetes.[2][3] A phase 2 dose-finding trial showed that the 4.5 mg dose of **Cagrilintide** achieved approximately 10.8% weight loss at 26 weeks.[4]

For comparison, Semaglutide 2.4 mg, in the STEP 1 trial, demonstrated a mean weight loss of 14.9% at 68 weeks in individuals without diabetes.[5][6] Tirzepatide, a dual GIP and GLP-1 receptor agonist, showed a mean weight change of -15.0% with the 5 mg dose, -19.5% with the 10 mg dose, and -20.9% with the 15 mg dose at 72 weeks in the SURMOUNT-1 trial for participants without diabetes. Liraglutide 3.0 mg resulted in a 4 to 6 kg weight loss in phase III trials.[7]



Treatment	Trial	Population	Mean Body Weight Loss (%)	Treatment Duration (Weeks)
CagriSema (Cagrilintide 2.4mg & Semaglutide 2.4mg)	REDEFINE 1[1]	Adults without Diabetes	-20.4%	68
REDEFINE 2[1]	Adults with Type 2 Diabetes	-13.7%	68	
Cagrilintide (monotherapy)	REDEFINE 1 (sub-analysis)[2]	Adults without Diabetes	-11.8%	68
Phase 2[4][8]	Adults without Diabetes	-10.8% (4.5mg dose)	26	
Semaglutide 2.4mg	STEP 1[5][6]	Adults without Diabetes	-14.9%	68
Tirzepatide	SURMOUNT-1[3]	Adults without Diabetes	-15.0% (5mg), -19.5% (10mg), -20.9% (15mg)	72
Liraglutide 3.0mg	SCALE Obesity and Prediabetes[9] [10]	Adults with Prediabetes	-6.1%	160

## **Safety and Tolerability Profile**

The most frequently reported adverse events across these therapies are gastrointestinal in nature. For CagriSema, gastrointestinal events were reported in 79.6% of participants without diabetes and 72.5% of those with type 2 diabetes, with most events being mild to moderate.[1] In a phase 2 trial of **Cagrilintide** monotherapy, nausea, constipation, and diarrhea were the most common adverse events.[6]



For comparison, in the STEP 1 trial of Semaglutide, 89.7% of participants reported adverse events, with 4.5% discontinuing due to gastrointestinal issues.[5][6] In the SURMOUNT-1 trial for Tirzepatide, the most common adverse events were also gastrointestinal, with discontinuation rates of 14.3% (5 mg), 16.4% (10 mg), and 15.1% (15 mg).[2] Liraglutide's SCALE trials also reported gastrointestinal side effects as the most common.[10]

Treatment	Trial	Most Common Adverse Events	Discontinuation Rate due to Adverse Events
CagriSema	REDEFINE 1 & 2[1]	Nausea, Vomiting, Diarrhea	Not explicitly stated for GI events
Cagrilintide (monotherapy)	Phase 2[6]	Nausea, Constipation, Diarrhea	4% (overall)
Semaglutide 2.4mg	STEP 1[5][6]	Nausea, Diarrhea	4.5% (due to GI events)
Tirzepatide	SURMOUNT-1[2]	Nausea, Diarrhea, Vomiting, Constipation	14.3% (5mg), 16.4% (10mg), 15.1% (15mg)
Liraglutide 3.0mg	SCALE Program[10]	Gastrointestinal side effects	Not explicitly stated for GI events

### **Experimental Protocols**

The clinical trials for these medications share a common foundation of being multicenter, randomized, double-blind, and placebo-controlled studies.

REDEFINE 1 Trial (CagriSema): This phase 3a trial enrolled 3,417 adults with a BMI ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes.[11][12] Participants were randomized to receive once-weekly subcutaneous injections of CagriSema (2.4 mg Cagrilintide and 2.4 mg Semaglutide), Cagrilintide alone, Semaglutide alone, or placebo for 68 weeks, in conjunction with lifestyle intervention.[11][12] The co-primary endpoints were the percentage change in body weight and achieving at least a 5% weight reduction.[13]







STEP 1 Trial (Semaglutide): This 68-week, randomized, double-blind, placebo-controlled trial enrolled 1,961 adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity, who did not have diabetes.[14] Participants were randomized in a 2:1 ratio to receive once-weekly subcutaneous Semaglutide 2.4 mg or placebo, plus lifestyle intervention.[14] Dose escalation occurred over 16 weeks.[15] The co-primary endpoints were the percentage change in body weight and weight reduction of at least 5%.[14]

SURMOUNT-1 Trial (Tirzepatide): This phase 3, multicenter, double-blind, randomized, placebo-controlled trial enrolled 2,539 participants with a BMI of  $\geq$ 30 or  $\geq$ 27 with at least one weight-related complication, excluding diabetes.[3] Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous Tirzepatide (5 mg, 10 mg, or 15 mg) or placebo for 72 weeks, as an adjunct to lifestyle intervention.[3] The dose was escalated by 2.5 mg every 4 weeks.[3] The co-primary endpoints were the percentage change in body weight and the percentage of participants achieving a weight reduction of  $\geq$ 5%.[3]

SCALE Obesity and Prediabetes Trial (Liraglutide): This 56-week, double-blind trial involved 3,731 patients without type 2 diabetes who had a BMI of at least 30, or at least 27 if they had dyslipidemia or hypertension.[16] Participants were randomly assigned in a 2:1 ratio to receive once-daily subcutaneous injections of Liraglutide 3.0 mg or placebo, with both groups receiving counseling on lifestyle modification.[16] The co-primary endpoints were the change in body weight and the proportions of patients losing at least 5% and more than 10% of their initial body weight.[16]

## **Visualizing the Mechanisms and Processes**

To better understand the underlying biology and the structure of the clinical trials, the following diagrams are provided.

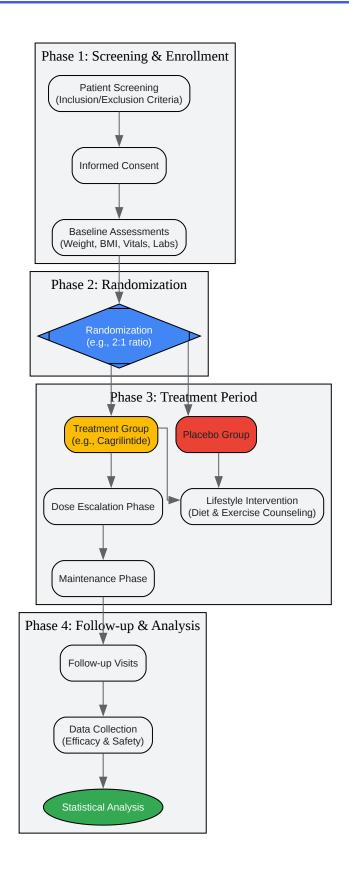




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Cagrilintide's Amylin-Mediated Signaling Pathway.





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Generalized Workflow of a Randomized Controlled Clinical Trial.



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